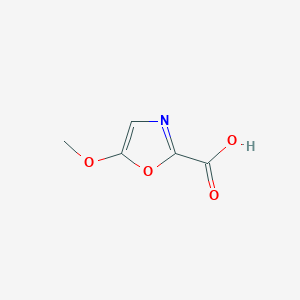

5-Methoxyoxazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

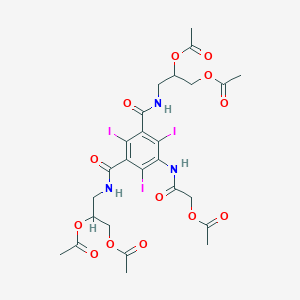

5-Methoxyoxazole-2-carboxylic acid (MOCA) is a heterocyclic organic compound containing both an oxazole and a carboxylic acid group. It is a colorless solid that is soluble in water and polar organic solvents. MOCA has a wide range of applications in scientific research and industrial processes. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a corrosion inhibitor. It is also used as a building block for the synthesis of various heterocyclic compounds.

Scientific Research Applications

Photocycloaddition in Synthetic Chemistry

5-Methoxyoxazole-2-carboxylic acid is used in photocycloaddition reactions with carbonyl compounds like aldehydes and keto esters. This process is characterized by excellent regioselectivity and high to moderate diastereoselectivity. The resulting products can be transformed into α-amino, β-hydroxy carboxylic acid derivatives, which are valuable in synthetic chemistry (Griesbeck & Bondock, 2008).

Application in Stereochemistry

The solvent-free photooxygenation of 5-methoxyoxazoles has been explored to synthesize α-amino-α-hydroxy carboxylic acid derivatives. This method utilizes porphrin-loaded polystyrene beads as a solid support and involves hydrolysis of dioxazole derivatives. The structural elucidation of these compounds was achieved through spectral and X-ray analyses (Bondock, Latif, & Lex, 2005).

Use in Isoxazole and Oxazole Derivatives Synthesis

The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives via controlled isoxazole-azirine-isoxazole/oxazole isomerization is a significant application. This process involves Fe(II)-catalyzed isomerization and can yield various esters and amides under different conditions. The study provides insights into the reaction mechanism and the impact of substituents (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Enantioselective Synthesis in Medicinal Chemistry

This compound is used in the enantioselective synthesis of β-hydroxy-α-amino acid derivatives, compounds found in various peptide-based natural products. This synthesis is a topic of ongoing interest in the field of medicinal chemistry (Evans et al., 2001).

Exploratory Studies in Diabetes Research

Interestingly, 5-methoxyindole-2-carboxylic acid, a related compound, was explored as a potential antidiabetic agent. Although it showed hypoglycemic properties by inhibiting gluconeogenesis, its effectiveness in treating diabetes remains to be fully understood (Li, Ma, & Yan, 2020).

Safety and Hazards

The safety information for 5-Methoxyoxazole-2-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

5-methoxy-1,3-oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-3-2-6-4(10-3)5(7)8/h2H,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQPUUJFEKIRQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

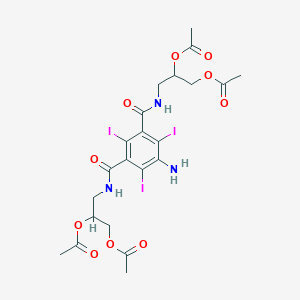

![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)